Cas no 2936-63-2 (alpha-(1-Naphthyl)benzylamine)

Alpha-(1-Naphthyl)benzylamine is a chiral amine derivative featuring a naphthyl-substituted benzylamine structure. Its rigid aromatic framework and stereogenic center make it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound is particularly useful in the preparation of chiral ligands, catalysts, and bioactive molecules due to its ability to induce stereoselectivity. Its stability under various reaction conditions and compatibility with multiple functional groups enhance its utility in organic and medicinal chemistry. Additionally, the naphthyl moiety contributes to enhanced π-stacking interactions, which can be leveraged in molecular recognition and material science applications. This compound is typically handled under inert conditions to preserve its reactivity.
alpha-(1-Naphthyl)benzylamine structure
alpha-(1-Naphthyl)benzylamine structure
Product Name:alpha-(1-Naphthyl)benzylamine
CAS No:2936-63-2
MF:C17H15N
MW:233.307704210281
MDL:MFCD00168077
CID:852679
PubChem ID:12949918
Update Time:2025-05-20

alpha-(1-Naphthyl)benzylamine Chemical and Physical Properties

Names and Identifiers

    • Naphthalen-1-yl(phenyl)methanamine
    • alpha-(1-Naphthyl)benzylamine
    • 1-(1-Naphthyl)-1-phenylmethanamine
    • 1-Naphthalenemethanamine, a-phenyl-
    • <1>Naphthyl-phenyl-methylamin
    • byakangellicin
    • Oprea1_421612
    • C17H15N
    • [alpha-Naphthyl-phenyl-methyl]-amin
    • 6507AJ
    • (naphthalen-1-yl)(phenyl)methanamine
    • TRA0018718
    • 1-Naphthalenemethanamine, alpha-phenyl-
    • SY019153
    • Z1266933847
    • I+/--Phenyl-1-naphthalenemethanamine
    • DB-369789
    • Z291232290
    • AKOS022184180
    • 2936-63-2
    • CS-0156520
    • SCHEMBL3543754
    • DTXSID101300826
    • AS-32081
    • AKOS000199608
    • 1-(NAPHTHALEN-1-YL)-1-PHENYLMETHANAMINE
    • MFCD00168077
    • CAA93663
    • EN300-74221
    • MDL: MFCD00168077
    • Inchi: 1S/C17H15N/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17H,18H2
    • InChI Key: MKYLPACDIKGXSW-UHFFFAOYSA-N
    • SMILES: NC(C1C=CC=CC=1)C1=CC=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 233.12000
  • Monoisotopic Mass: 233.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 26

Experimental Properties

  • PSA: 26.02000
  • LogP: 4.58820

alpha-(1-Naphthyl)benzylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

alpha-(1-Naphthyl)benzylamine Pricemore >>

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alpha-(1-Naphthyl)benzylamine Production Method

alpha-(1-Naphthyl)benzylamine Suppliers

Amadis Chemical Company Limited
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(CAS:2936-63-2)alpha-(1-Naphthyl)benzylamine
Order Number:A876484
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:50
Price ($):329.0
Email:sales@amadischem.com

Additional information on alpha-(1-Naphthyl)benzylamine

Professional Introduction to Alpha-(1-Naphthyl)benzylamine (CAS No. 2936-63-2)

Alpha-(1-Naphthyl)benzylamine, chemically designated as CAS No. 2936-63-2, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This compound, featuring a naphthyl group and a benzylamine moiety, has garnered considerable attention due to its versatile applications in medicinal chemistry and biotechnology. The structural uniqueness of this molecule makes it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly those targeting neurological and cardiovascular disorders.

The naphthyl ring in Alpha-(1-Naphthyl)benzylamine contributes to its hydrophobic properties, which are often exploited in drug design to enhance membrane permeability and binding affinity. This feature has been extensively studied in the development of novel therapeutic agents. Recent research has highlighted the potential of this compound as a precursor in the synthesis of ligands for G-protein coupled receptors (GPCRs), which are pivotal in modulating numerous physiological processes. The benzylamine moiety, on the other hand, provides a basic nitrogen atom that can engage in hydrogen bonding and ionic interactions with biological targets, thereby influencing the compound's pharmacokinetic profile.

In the context of modern drug discovery, Alpha-(1-Naphthyl)benzylamine has been employed in the development of small-molecule inhibitors for enzymes involved in metabolic pathways. For instance, studies have demonstrated its utility in designing inhibitors targeting monoamine oxidase (MAO), an enzyme crucial for regulating neurotransmitter levels. The structural framework of this compound allows for selective binding to specific enzyme active sites, minimizing off-target effects and enhancing therapeutic efficacy. Such findings have opened new avenues for treating conditions like depression and neurodegenerative diseases.

Moreover, the synthetic flexibility of Alpha-(1-Naphthyl)benzylamine has made it a favorite among medicinal chemists. Its core structure can be readily modified through functional group interconversions, allowing for the creation of a diverse library of derivatives with tailored biological activities. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing new substituents at strategic positions within the molecule. These modifications have led to the discovery of novel compounds with enhanced potency and selectivity.

Recent advancements in computational chemistry have further accelerated the design and optimization of Alpha-(1-Naphthyl)benzylamine-based drugs. Molecular docking simulations and quantum mechanical calculations have provided insights into the interactions between this compound and its biological targets at an atomic level. Such computational studies have not only guided synthetic strategies but also predicted pharmacokinetic properties like solubility, bioavailability, and metabolic stability. This interdisciplinary approach has significantly reduced the time and cost associated with drug development.

The pharmaceutical industry has also recognized the potential of Alpha-(1-Naphthyl)benzylamine in addressing emerging therapeutic challenges. For example, its incorporation into prodrug formulations has shown promise in overcoming bioavailability issues associated with certain active pharmaceutical ingredients (APIs). By leveraging its structural features, researchers have developed prodrugs that undergo enzymatic or chemical cleavage to release the parent drug at target sites, thereby improving therapeutic outcomes.

In conclusion, Alpha-(1-Naphthyl)benzylamine (CAS No. 2936-63-2) represents a cornerstone compound in pharmaceutical chemistry. Its unique structural attributes have enabled its application across various domains of drug discovery and development. From serving as a key intermediate in synthesizing bioactive molecules to being a subject of computational studies for rational drug design, this compound continues to play a pivotal role in advancing medical science. As research progresses, it is anticipated that new applications and derivatives of Alpha-(1-Naphthyl)benzylamine will emerge, further solidifying its importance in modern medicine.

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Amadis Chemical Company Limited
(CAS:2936-63-2)alpha-(1-Naphthyl)benzylamine
A876484
Purity:99%
Quantity:5g
Price ($):329.0
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